molecular formula C18H15N3O2 B14223165 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide CAS No. 821784-70-7

3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide

Cat. No.: B14223165
CAS No.: 821784-70-7
M. Wt: 305.3 g/mol
InChI Key: HZPCHEKURXWCQZ-UHFFFAOYSA-N
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Description

3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a pyridine ring, which is further substituted with a hydroxyanilino group. Its complex structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Hydroxyanilino Group: This step involves the substitution of an aniline derivative onto the pyridine ring, often using a coupling reagent.

    Attachment of the Benzamide Group: The final step involves the formation of the amide bond, typically through a reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3-Aminoanilino)pyridin-3-yl]benzamide
  • 3-[5-(3-Methoxyanilino)pyridin-3-yl]benzamide
  • 3-[5-(3-Chloroanilino)pyridin-3-yl]benzamide

Uniqueness

3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions. This feature may enhance its binding affinity to biological targets and improve its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

821784-70-7

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

3-[5-(3-hydroxyanilino)pyridin-3-yl]benzamide

InChI

InChI=1S/C18H15N3O2/c19-18(23)13-4-1-3-12(7-13)14-8-16(11-20-10-14)21-15-5-2-6-17(22)9-15/h1-11,21-22H,(H2,19,23)

InChI Key

HZPCHEKURXWCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NC3=CC(=CC=C3)O

Origin of Product

United States

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